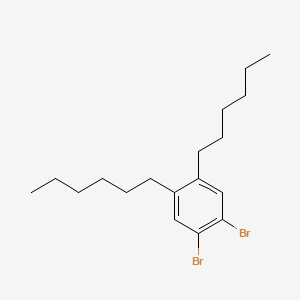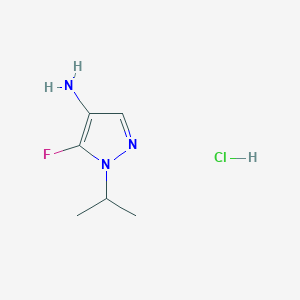
(Hexane-1-sulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexane-1-sulfonyl)acetic acid is an organic compound with the molecular formula C8H16O4S It is characterized by the presence of a sulfonyl group attached to a hexane chain and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hexane-1-sulfonyl)acetic acid typically involves the reaction of hexane-1-sulfonyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexane-1-sulfonyl chloride+Sodium acetate→(Hexane-1-sulfonyl)acetic acid+Sodium chloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (Hexane-1-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Esters or amides.
Scientific Research Applications
(Hexane-1-sulfonyl)acetic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Hexane-1-sulfonyl)acetic acid involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can result in the inhibition or activation of specific biochemical processes, depending on the target and the context of the reaction.
Comparison with Similar Compounds
(Hexane-1-sulfonyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(Hexane-1-sulfonyl)butyric acid: Contains a butyric acid moiety.
(Hexane-1-sulfonyl)valeric acid: Features a valeric acid moiety.
Comparison: (Hexane-1-sulfonyl)acetic acid is unique due to its specific combination of a hexane chain, sulfonyl group, and acetic acid moiety. This structure imparts distinct chemical properties, such as solubility and reactivity, which differ from its homologs. The presence of the acetic acid moiety allows for specific interactions in biological systems, making it a valuable compound for targeted applications.
Properties
CAS No. |
49676-81-5 |
|---|---|
Molecular Formula |
C8H16O4S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-hexylsulfonylacetic acid |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-5-6-13(11,12)7-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
WGOZEXRFNGTNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)






![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
![4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12439465.png)

